An In-depth Technical Guide to 4-chloro-N-(2-chloroacetyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-chloro-N-(2-chloroacetyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-chloro-N-(2-chloroacetyl)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, this guide extrapolates its synthesis, properties, and potential applications from established chemical principles and data on structurally related molecules.
Introduction and Rationale
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of a 4-chloro substituent on the phenyl ring is known to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic potential.[2][3] Furthermore, the N-acylation of the benzamide with a 2-chloroacetyl group introduces a reactive electrophilic site. The chloroacetyl moiety is a versatile functional group in drug design, capable of forming covalent bonds with biological nucleophiles, which can lead to potent and targeted inhibition of enzymes or receptors.[4][5]
This guide will provide a theoretical and practical framework for the synthesis, characterization, and potential biological evaluation of 4-chloro-N-(2-chloroacetyl)benzamide, positioning it as a valuable intermediate for the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
Based on its constituent parts, the key physicochemical properties of 4-chloro-N-(2-chloroacetyl)benzamide can be predicted.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₉H₇Cl₂NO₂ | Calculated from structure |
| Molecular Weight | 232.07 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Inferred from related compounds[6] |
| Solubility | Soluble in organic solvents (DCM, THF, DMF), limited solubility in water | Inferred from related N-acylated amides |
| Melting Point | Estimated range: 150-180 °C | Higher than 4-chlorobenzamide (172-176 °C) due to increased molecular weight and polarity |
Structural Diagram
Caption: Molecular structure of 4-chloro-N-(2-chloroacetyl)benzamide.
Synthesis of 4-chloro-N-(2-chloroacetyl)benzamide
The most direct and logical synthetic route to 4-chloro-N-(2-chloroacetyl)benzamide is the N-acylation of 4-chlorobenzamide with chloroacetyl chloride.[7] This reaction typically proceeds in an inert solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[8]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 4-chloro-N-(2-chloroacetyl)benzamide.
Detailed Experimental Protocol: Synthesis
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chlorobenzamide (1.56 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).
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Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol) dropwise to the suspension.
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Addition of Acylating Agent: In a separate flask, dissolve chloroacetyl chloride (1.0 mL, 12.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add 20 mL of 1 M HCl (aq).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-chloro-N-(2-chloroacetyl)benzamide.
Detailed Experimental Protocol: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum should show aromatic protons in the range of 7.5-8.0 ppm and a singlet for the methylene protons of the chloroacetyl group around 4.5-5.0 ppm.
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¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbons (around 165-175 ppm), the aromatic carbons, and the methylene carbon of the chloroacetyl group (around 40-45 ppm).
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the molecule. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed, confirming the molecular weight. The isotopic pattern for two chlorine atoms should also be visible.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the sample using an FTIR spectrometer. Key vibrational bands to look for include the N-H stretch (if any residual starting material), C=O stretches for the amide and imide functionalities (typically in the range of 1650-1750 cm⁻¹), and C-Cl stretches.
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Potential Applications in Drug Discovery
The unique structural features of 4-chloro-N-(2-chloroacetyl)benzamide suggest several potential applications in drug development.
Logical Relationship Diagram for Drug Discovery Application
Caption: Potential applications of 4-chloro-N-(2-chloroacetyl)benzamide in drug discovery.
Anticipated Mechanisms of Action and Therapeutic Targets
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Anticancer Activity: Derivatives of 4-chlorobenzamide have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP) and various tyrosine kinases.[2] The introduction of the chloroacetyl group could enable covalent binding to cysteine residues in the active sites of these enzymes, potentially leading to irreversible inhibition and enhanced potency.
-
Antimicrobial Activity: The 4-chlorobenzamide moiety itself has demonstrated antimicrobial properties.[9] The reactive chloroacetyl group could further enhance this activity by alkylating essential microbial enzymes or proteins, disrupting cellular processes.
-
Use as a Chemical Probe: The electrophilic nature of the chloroacetyl group makes this compound a potential tool for activity-based protein profiling (ABPP). It could be used to identify novel drug targets by covalently labeling proteins in a cellular lysate or in living cells.
Conclusion
While 4-chloro-N-(2-chloroacetyl)benzamide may not be a commercially cataloged compound, its synthesis is readily achievable through standard organic chemistry techniques. Its structural components suggest a high potential for biological activity, particularly in the realms of oncology and infectious diseases. This guide provides a foundational framework for its synthesis, characterization, and exploration as a lead compound or chemical probe in drug discovery and development.
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